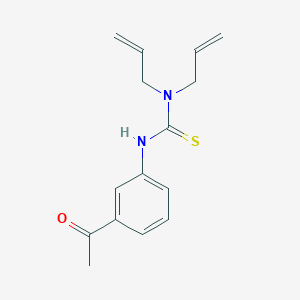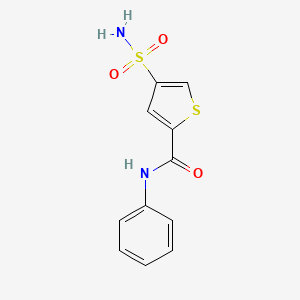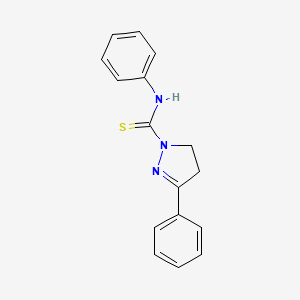
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. The compound has gained significant attention due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes.
作用機序
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate involves its ability to bind to specific enzymes and inhibit their activity. The compound acts as a competitive inhibitor, meaning that it competes with the natural substrate for binding to the enzyme's active site. Once bound, the compound prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme being targeted. The compound has been shown to inhibit enzymes involved in various biological processes, including cell signaling, metabolism, and DNA replication. Inhibition of these enzymes can lead to a variety of effects, including changes in cell growth and differentiation, altered metabolism, and reduced DNA synthesis.
実験室実験の利点と制限
One of the primary advantages of using 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate in lab experiments is its ability to act as a potent inhibitor of specific enzymes. This makes it a valuable tool for studying enzyme function and regulation. However, the compound does have some limitations, including its potential toxicity and the need for careful handling in laboratory settings.
将来の方向性
There are several future directions for research involving 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate. One potential area of research is the development of new inhibitors based on the structure of the compound. Additionally, the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, could be explored further. Finally, the compound's potential as a tool for studying enzyme function and regulation in vivo could be investigated, potentially leading to new insights into these important biological processes.
Conclusion:
In conclusion, this compound is a valuable compound with several scientific research applications. Its ability to act as a potent inhibitor of specific enzymes makes it a valuable tool for studying enzyme function and regulation. While the compound does have some limitations, its potential as a therapeutic agent and tool for studying biological processes makes it an area of continued research interest.
合成法
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 2-oxo-2-phenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through an esterification process, resulting in the formation of the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学的研究の応用
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate has several scientific research applications. The compound is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biologically active molecules. Additionally, the compound has been shown to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme function and regulation.
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11-6-8-12(9-7-11)15(18)10-20-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUZPOPKIBKOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)
![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)



![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5814940.png)